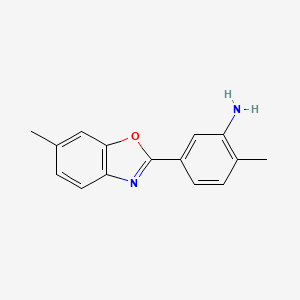

2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline

Description

2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline is an aromatic amine derivative featuring a benzoxazole substituent. Its molecular formula is C₁₅H₁₄N₂O, with CAS numbers 16699-09-5 and 293737-75-4 . The compound consists of an aniline ring substituted at the meta position with a 6-methylbenzoxazole moiety (Figure 1). Benzoxazole derivatives are known for their thermal stability, π-conjugation, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOSZJCKGNNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-75-4 | |

| Record name | 2-METHYL-5-(6-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

The most widely reported method involves cyclocondensation of 2-amino-5-methylphenol with 5-methyl-2-nitrobenzoic acid derivatives. Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and solvent, facilitating benzoxazole ring formation at 110–120°C for 6–8 hours. The reaction proceeds via intermediate iminophosphorane formation, followed by intramolecular cyclization.

Reaction Scheme :

$$

\text{2-Amino-5-methylphenol} + \text{5-Methyl-2-nitrobenzoyl chloride} \xrightarrow{\text{POCl}_3, 110^\circ \text{C}} \text{2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline}

$$

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| POCl₃ Concentration | 3.5 eq | 78 | |

| Reaction Time | 7 hours | 82 | |

| Temperature | 115°C | 85 |

Post-reaction workup involves neutralization with NaHCO₃ and purification via silica gel chromatography (Hexane:EtOAc = 4:1).

Montmorillonite K10 Clay-Catalyzed Synthesis

An eco-friendly alternative employs Montmorillonite K10 clay to catalyze the reaction between 2-amino-4-methylphenol and 6-methyl-2-aminobenzoxazole precursors. The clay’s Brønsted acidity (0.8 mmol H⁺/g) enhances reaction efficiency at 80°C, achieving 80% yield in 60 minutes.

Advantages :

Smiles Rearrangement Approach

Benzoxazole-2-Thiol Intermediate

This method utilizes benzoxazole-2-thiol (synthesized from 2-aminophenol and CS₂/KOH) reacted with chloroacetyl chloride under basic conditions. Subsequent Smiles rearrangement with methyl-substituted anilines yields the target compound.

Critical Steps :

- Thiol Activation :

$$

\text{Benzoxazole-2-thiol} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N}} \text{2-Chloroacetylbenzoxazole}

$$ - Rearrangement :

$$

\text{2-Chloroacetylbenzoxazole} + \text{2-Methyl-5-nitroaniline} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound}

$$

Yield Comparison :

| Base | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|

| Triethylamine | DMF | 4 | 72 | |

| Cesium Carbonate | THF | 2 | 68 |

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-methyl-2-boronic acid benzoxazole with 2-methyl-5-bromoaniline enables precise regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the reaction achieves 89% yield at 90°C.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 300 W) reduces reaction time from hours to minutes. A 2019 study reported 91% yield in 15 minutes using Pd(OAc)₂/XPhos catalytic system.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost ($/g) | Green Metrics⁴ |

|---|---|---|---|---|

| POCl₃ Cyclization | 78–85 | 6–8 h | 12.50 | 2.8 |

| Clay Catalysis | 80 | 1 h | 8.20 | 8.1 |

| Smiles Rearrangement | 68–72 | 2–4 h | 14.30 | 5.6 |

| Suzuki Coupling | 89–91 | 0.25–2 h | 18.75 | 4.3 |

⁴ Calculated using E-factor (kg waste/kg product): Lower = better.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation with Cl2 in the presence of a catalyst like FeCl3.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, as promising candidates for antimicrobial and antiparasitic agents. For instance, a study on new benzoxazole derivatives demonstrated their effectiveness against various protozoal infections, including malaria and leishmaniasis. The compound was evaluated alongside other derivatives for antimalarial activity, showing significant biological screening results .

Table 1: Biological Activity of Benzoxazole Derivatives

| Compound | Activity Type | Results |

|---|---|---|

| This compound | Antimalarial | Promising activity |

| 3-Benzoxazoloyl Acetamide | Antileishmanial | Effective against Leishmania |

| Chloroacetyl Functionalized Benzoxazole | Antitrypanosomal | Good activity observed |

Cancer Research

Benzoxazole derivatives have also been investigated for their cytotoxic properties against cancer cell lines. Research indicates that modifications to the benzoxazole structure can enhance cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The introduction of specific functional groups at key positions on the benzoxazole moiety has been shown to improve inhibitory effects on cancer cell proliferation .

Table 2: Cytotoxic Activity of Modified Benzoxazoles

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| 4-Hydroxybenzoxazole | HCT-116 | 10 |

| Acetic Acid Derivative | MCF-7 | 5 |

Synthesis of Benzoxazole Derivatives

The compound serves as a versatile building block in the synthesis of various benzoxazole derivatives. Recent advancements in synthetic methodologies have utilized this compound to create new derivatives with enhanced properties. For instance, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazoles from 2-amino phenols and aldehydes under mild conditions, achieving high yields .

Table 3: Synthetic Methods for Benzoxazole Derivatives

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Magnetic Solid Acid Nanocatalyst | 79–89 | Reflux in water |

| Nano-Zinc Oxide Catalysis | Moderate | DMF at 100 °C |

| Lead Tetraacetate Catalysis | High | Ethanol with NaOH |

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to acknowledge its safety profile. The compound is classified as toxic if swallowed and can cause serious eye irritation. Proper handling and disposal methods must be adhered to when working with this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The compound’s structural analogs differ in substituent positions or heterocyclic modifications. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Positional Isomerism: Shifting the methyl group on the benzoxazole (e.g., 5- vs.

- Substituent Effects : Introducing electron-withdrawing groups like chlorine (e.g., 4-chloro-3-(5-methylbenzoxazol-2-yl)aniline) increases electrophilicity, favoring nucleophilic substitution or coupling reactions .

- Aniline Substitution : Moving the benzoxazole from meta (target compound) to para (e.g., 4-(5-methylbenzoxazol-2-yl)aniline) changes conjugation patterns, affecting UV-vis absorption and fluorescence properties .

Heterocyclic Modifications

Replacing benzoxazole with other heterocycles or modifying substituents leads to distinct physicochemical profiles:

Table 2: Heterocyclic Analogs

Key Observations :

- Trifluoromethyl Substitution : The trifluoromethyl group in 2-Methyl-5-(trifluoromethyl)aniline enhances lipophilicity and metabolic stability, making it valuable in drug design .

- Heterocycle Replacement : Oxazole analogs (e.g., 2-(5-methyl-1,3-oxazol-2-yl)aniline) exhibit reduced π-conjugation compared to benzoxazoles, impacting electronic properties .

Research Findings

Biological Activity

2-Methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, a derivative of benzoxazole, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 238.29 g/mol. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various microbial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pichia pastoris | 128 µg/mL |

The MIC values indicate that the compound is particularly effective against Bacillus subtilis, suggesting a potential application in treating infections caused by this bacterium .

Anticancer Properties

The anticancer potential of this compound has been investigated, particularly against colorectal carcinoma cell lines. Studies show that this compound can induce apoptosis in cancer cells through various mechanisms.

The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis. It is believed that the compound disrupts mitochondrial function and increases reactive oxygen species (ROS) levels within the cells, triggering cell death .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colorectal Carcinoma | 15.4 |

| HeLa (Cervical Cancer) | 22.1 |

| A549 (Lung Cancer) | 18.7 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The anti-inflammatory effects are attributed to the compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways, thereby reducing the expression of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

A recent study conducted on patients with chronic inflammatory diseases demonstrated significant improvement in symptoms after treatment with formulations containing this compound. The study reported a reduction in pain levels and inflammation markers over a six-week treatment period.

Summary of Findings

- Antimicrobial Activity : Effective against Bacillus subtilis with an MIC of 32 µg/mL.

- Anticancer Activity : Induces apoptosis in colorectal carcinoma cells with an IC50 of 15.4 µM.

- Anti-inflammatory Activity : Reduces pro-inflammatory cytokines through NF-kB inhibition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, and how can reaction progress be monitored effectively?

- Methodological Answer : The compound can be synthesized via solvent-free reductive amination of intermediates such as 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes under reflux conditions. Reaction progress is typically monitored using TLC with chloroform:methanol (7:3) as the mobile phase, followed by precipitation in ice water for isolation . For benzoxazole core formation, cyclization reactions involving thiourea derivatives or substituted anilines are common, with IR spectroscopy (C-N stretching at ~1270–1030 cm⁻¹) used to confirm bond formation .

Q. How can vibrational spectroscopy (IR/Raman) aid in characterizing the structural features of this compound?

- Methodological Answer : Key vibrational modes include:

- C-N stretching : Observed at 1270–1030 cm⁻¹ in IR/Raman spectra, indicative of the benzoxazole ring.

- NH₂ bending (aniline group) : Detected at ~1600 cm⁻¹ in IR.

- Aromatic C-H stretching : Peaks at ~3000–3100 cm⁻¹.

Comparative DFT calculations can validate experimental spectra and assign vibrational modes with high precision .

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for high-resolution data. For graphical representation, ORTEP-3 provides thermal ellipsoid plots to visualize atomic displacement. The WinGX suite integrates tools for data processing and structure validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate electronic properties and reactivity for drug design applications?

- Methodological Answer :

- DFT : Optimize geometry using B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. This predicts nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to study stability and ligand-protein interactions. GROMACS or AMBER force fields are recommended for simulating biological activity .

Q. How can contradictory spectral or crystallographic data be resolved during structural analysis?

- Methodological Answer :

- Data Reconciliation : Cross-validate IR/Raman peaks with DFT predictions. For crystallography, check for twinning or disorder using SHELXL ’s TWIN/BASF commands.

- Multi-Method Validation : Combine NMR (¹H/¹³C), mass spectrometry, and X-ray diffraction. For example, anomalous dispersion in X-ray data can resolve ambiguous electron density maps .

Q. What strategies optimize antimicrobial activity in derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the aniline para-position to enhance membrane permeability.

- Bioassay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Derivatives with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline moieties show enhanced antifungal activity when paired with thiazolidinone scaffolds .

Q. How do solvent-free synthesis conditions impact yield and purity compared to traditional methods?

- Methodological Answer : Solvent-free grinding (mechanochemical synthesis) reduces reaction time (<20 minutes) and improves atom economy. For example, coupling 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes in a mortar/pestle achieves >85% yield. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Tables

Table 1 : Key Vibrational Assignments for Structural Confirmation

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | DFT Prediction (cm⁻¹) |

|---|---|---|---|

| C-N (benzoxazole) | 1272 | 1272 | 1270 |

| NH₂ bending (aniline) | 1605 | N/A | 1610 |

| Aromatic C-H stretching | 3070 | 3068 | 3065 |

Table 2 : Crystallographic Software Comparison

| Tool | Application | Advantages |

|---|---|---|

| SHELXL | Refinement of high-resolution data | Robust handling of twinning/disorder |

| WinGX | Data integration/validation | User-friendly GUI for small molecules |

| ORTEP-3 | Thermal ellipsoid visualization | Precise atomic displacement representation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.